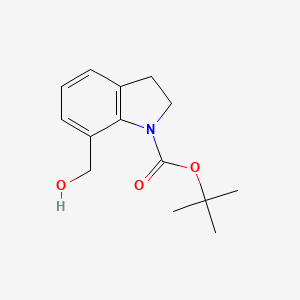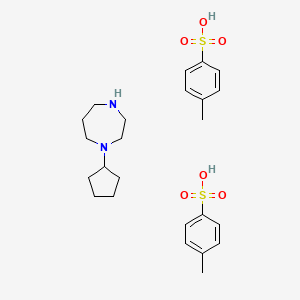
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Übersicht
Beschreibung
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a compound that belongs to the family of cyclic diaminoalkanes. It has an empirical formula of C24H36N2O6S2 and a molecular weight of 512.68 .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) can be represented by the SMILES stringO=S (C (C=C1)=CC=C1C) (O)=O.O=S (C (C=C2)=CC=C2C) (O)=O.N3 (CCCNCC3)C4CCCC4 . This represents the connectivity and arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a solid . Its molecular formula is C24H36N2O6S2 and it has a molecular weight of 512.7 g/mol.Wissenschaftliche Forschungsanwendungen
Catalysis and Epoxidation Reactions : Manganese(III) complexes with bisphenolate ligands, including those related to 1,4-diazepane, have been studied for their application in catalyzing epoxidation reactions. These complexes show promising results in olefin epoxidation, demonstrating the potential of 1,4-diazepane derivatives in catalysis (Sankaralingam & Palaniandavar, 2014).
Molybdenum Oxotransferase Enzyme Models : Novel asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including those similar to 1,4-diazepane, have been synthesized as functional models for molybdenum oxotransferase enzymes. These studies provide insights into the reactivity of oxotransferases, relevant for understanding the potential applications of 1,4-diazepane derivatives (Mayilmurugan et al., 2011).
Structural and Reactive Models for Enzymes : Iron(III) complexes of bis(phenolate) ligands, related to 1,4-diazepane, have been investigated as structural and functional models for enzymes like 3,4-PCD. These studies contribute to the understanding of the interaction between these complexes and substrates, providing a basis for exploring similar applications in 1,4-diazepane derivatives (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Synthesis of Diazepane Derivatives : The synthesis and characterization of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and their derivatives have been explored, indicating the potential for synthesizing a wide range of diazepane-based compounds for various applications (Moser & Vaughan, 2004).
Inorganic Chemistry Applications : Studies on chromium diamino-bis(phenolate) complexes, related to 1,4-diazepane, as catalysts for the ring-opening copolymerization of cyclohexene oxide and carbon dioxide, suggest potential applications of 1,4-diazepane derivatives in inorganic chemistry and polymer synthesis (Ambrose, Murphy, & Kozak, 2020).
Chemical Warfare Agent Detection : The use of NMR spectroscopy in identifying chemical warfare agents and related compounds, including those structurally similar to 1,4-diazepane, in various samples demonstrates the potential of 1,4-diazepane derivatives in analytical chemistry and forensic applications (Mesilaakso and Tolppa, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopentyl-1,4-diazepane;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2C7H8O3S/c1-2-5-10(4-1)12-8-3-6-11-7-9-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,1-9H2;2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCATNMZNWTOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)
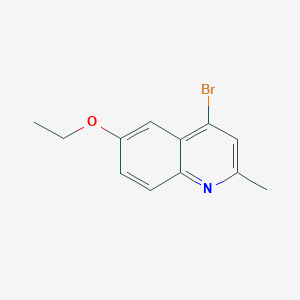

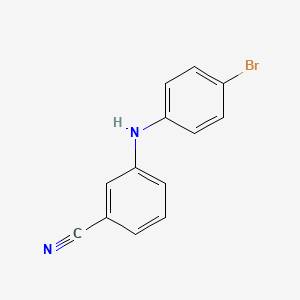
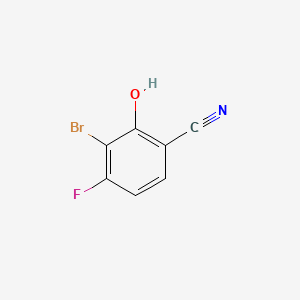
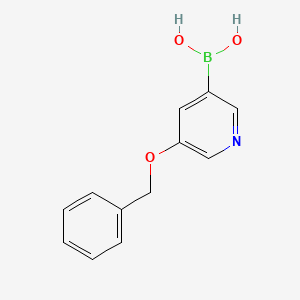
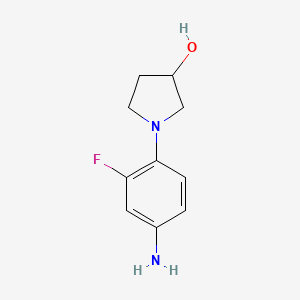
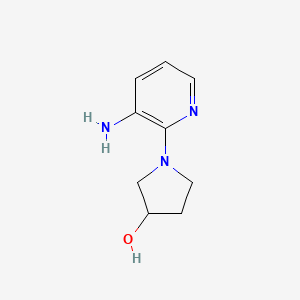
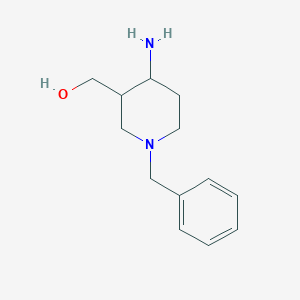
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)

![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)
